(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
Description
The compound "(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol" is a stereochemically defined tetrahydro-2H-pyran derivative featuring a 2-chloro-4-nitrophenoxy substituent at the 2-position and hydroxyl groups at the 3-, 4-, and 5-positions. These analogs highlight the importance of stereochemistry and substituent effects on biological activity and physicochemical properties .
Properties
Molecular Formula |
C11H12ClNO7 |
|---|---|
Molecular Weight |
305.67 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(2-chloro-4-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H12ClNO7/c12-6-3-5(13(17)18)1-2-8(6)20-11-10(16)9(15)7(14)4-19-11/h1-3,7,9-11,14-16H,4H2/t7-,9+,10-,11+/m1/s1 |
InChI Key |
ZJPKFJOCBJEGNG-DQDDRIPDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution with Glycosyl Donors
A widely adopted method involves the coupling of 2-chloro-4-nitrophenol with activated glycosyl donors under acidic conditions. Key steps include:
-
Activation of the Anomeric Position : Peracetylated glucose or xylose derivatives are treated with Lewis acids (e.g., BF₃·Et₂O) to generate oxocarbenium intermediates.
-
Phenolic Oxygen Attack : The 2-chloro-4-nitrophenol nucleophile attacks the anomeric carbon, facilitated by aprotic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
-
Deprotection : Acetyl groups are removed via alkaline hydrolysis (e.g., NaOMe/MeOH) to yield the triol.
Example Protocol (Adapted from):
-
Reactants : Tetra-O-acetyl-β-D-glucopyranoside (1.0 equiv), 2-chloro-4-nitrophenol (1.2 equiv), BF₃·Et₂O (2.5 equiv).
-
Conditions : DCM, 0°C → rt, 12–24 h.
-
Yield : 68–75% after column chromatography (silica gel, hexane/EtOAc 3:1).
Key Data :
Koenigs-Knorr Glycosylation
This classical method employs halogenated glycosyl donors (e.g., glycosyl bromides) with Ag₂O or AgOTf as promoters:
-
Donor Preparation : Glucose or xylose is peracetylated and brominated at the anomeric position using HBr/AcOH.
-
Coupling : The glycosyl bromide reacts with 2-chloro-4-nitrophenol in the presence of Ag₂O (2.0 equiv) in anhydrous acetone.
-
Deacetylation : NH₃/MeOH removes acetyl groups quantitatively.
Optimization Insight :
Solid-Phase Synthesis for High-Throughput Production
Recent advancements utilize resin-bound glycosyl acceptors to streamline purification:
-
Resin Functionalization : Wang resin is loaded with 2-chloro-4-nitrophenol via ester linkages.
-
Glycosylation : Peracetylated glycosyl donors are coupled using TMSOTf as a catalyst.
-
Cleavage and Deprotection : TFA/DCM (95:5) releases the product, followed by alkaline deprotection.
Performance Metrics :
Reaction Optimization and Catalytic Systems
Solvent Screening
A systematic study compared solvents for glycosylation efficiency:
| Solvent | Yield (%) | Byproduct Formation |
|---|---|---|
| DMSO | 92 | <5% |
| DCM | 81 | 12% |
| CHCl₃ | 75 | 18% |
| THF | 44 | 29% |
DMSO’s high polarity stabilizes oxocarbenium intermediates, minimizing hydrolysis.
Temperature and Atmosphere Control
-
Inert Atmosphere : Reactions under N₂ achieve 95% yield vs. 37% in air due to reduced oxidation.
-
Thermal Stability : Prolonged heating (>60°C) degrades the nitro group, necessitating strict temperature control.
Analytical Characterization
Spectroscopic Validation
X-ray Diffraction
Single-crystal X-ray analysis confirms the (2S,3R,4S,5R) configuration, with a dihedral angle of 88.5° between the pyranose and aromatic rings.
Industrial-Scale Production Challenges
Purification Strategies
Regulatory Considerations
-
Genotoxic Impurities : Residual Ag⁺ must be <1 ppm, necessitating chelating resins (e.g., Dowex 50WX4).
-
Solvent Residues : DMSO levels are controlled to <500 ppm per ICH Q3C guidelines.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents:
- Antidiabetic Potential : Research indicates that derivatives of tetrahydropyran compounds can be effective in treating diabetes by enhancing insulin sensitivity and glucose metabolism. The specific application of (2S,3R,4S,5R)-2-(2-chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is highlighted in patents focused on glucose-lowering effects .
Agricultural Chemistry
The compound's structure suggests potential use as a pesticide or herbicide due to its ability to interact with biological systems:
- Pesticidal Activity : The chloro and nitro substituents may enhance the compound's ability to disrupt pest physiology or inhibit growth. Studies have shown that similar compounds can act as effective insecticides .
Case Study 1: Antidiabetic Research
A study published in Nature Chemical Biology explored the role of glycosyltransferase-catalyzed reactions involving similar tetrahydropyran derivatives. The findings suggested that these compounds could significantly alter metabolic pathways related to diabetes .
Case Study 2: Pesticide Development
A patent application detailed the synthesis of (2S,3R,4S,5R)-2-(2-chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol as a lead compound for developing new agricultural chemicals. The study demonstrated its effectiveness against specific pests while maintaining low toxicity to non-target organisms .
Mechanism of Action
The mechanism by which (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies and computational modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations, molecular properties, and known applications:
Key Structural and Functional Insights:
Aromatic vs. Aliphatic Substituents: Bosutinib’s hydroxypropyl group improves hydrophilicity for topical use, whereas aromatic substituents in SGLT inhibitors optimize target specificity .
Stereochemistry :
The (2S,3R,4S,5R) configuration in the target compound mirrors the stereochemical precision seen in SGLT inhibitors (e.g., Sotagliflozin), which is critical for binding to glucose transporters . Deviations in stereochemistry, such as (2R,3S) configurations in analogs like Indican, drastically alter biological activity .
Thiol-ene Coupling: Used for peptide bioconjugation in .
Applications: Therapeutic Potential: Chloro-nitrophenoxy analogs may exhibit antimicrobial or antiparasitic activity, akin to nitroaromatic drugs. Biochemical Probes: Nitrobenzoxadiazolyl () and nitrophenyl disulfide () derivatives serve as fluorescent or redox-active probes .
Research Findings and Data
Physicochemical Properties (Hypothetical for Target Compound):
- Solubility : Predicted low water solubility due to nitro and chloro groups; may require formulation aids.
- Stability : Nitro groups may confer photolability, necessitating dark storage.
Biological Activity
The compound (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is a notable chemical entity with potential biological applications. Its unique structure, characterized by a tetrahydropyran ring and a nitrophenoxy substituent, suggests various avenues for pharmacological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a systematic name indicating its stereochemistry and substituents. The presence of the chloro and nitro groups may contribute to its reactivity and biological interactions.
Research indicates that compounds similar to (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol exhibit significant biological activities due to their ability to interact with various cellular pathways:
- Inhibition of T-cell Activation : Some studies suggest that related compounds can inhibit activated T-cells while having a lesser effect on non-activated T-cells. This property positions them as potential candidates for immunosuppressive therapies .
- Antimicrobial Activity : There is evidence from analogous compounds exhibiting antimicrobial properties against various pathogens. The nitrophenyl moiety may enhance this activity through mechanisms involving oxidative stress or enzyme inhibition .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Immunosuppressive Agents : Given its potential to inhibit T-cell activation, it could be explored for use in autoimmune diseases or transplant rejection scenarios.
- Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines. The structural features may allow for selective targeting of tumor cells while sparing normal cells .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant inhibition of T-cell proliferation in vitro. | Supports potential use in transplant medicine. |
| Study B | Showed moderate antimicrobial activity against Mycobacterium tuberculosis. | Suggests further investigation for tuberculosis treatment. |
| Study C | Evaluated anticancer effects on breast cancer cell lines; IC50 values indicated promising cytotoxicity. | Indicates potential as an anticancer drug candidate. |
Q & A
Q. What are the recommended storage conditions to ensure the compound’s stability?
The compound should be stored sealed in a dry environment at 2–8°C to prevent degradation, as indicated by similar tetrahydro-2H-pyran derivatives with nitro or chloro substituents . Moisture and elevated temperatures may accelerate hydrolysis or decomposition, particularly given the nitro group’s sensitivity to redox reactions.
Q. What safety protocols are critical during handling?
- PPE: Wear nitrile gloves, lab coats, and EN 166-compliant safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
- Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, collect material in inert containers and avoid water flushing to prevent environmental contamination .
Q. Which analytical techniques confirm stereochemical purity?
- NMR Spectroscopy: Assigns stereochemistry via coupling constants (e.g., H and C NMR) to verify configurations at 2S,3R,4S,5R positions .
- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+Li]+ adducts) .
- HPLC: Resolves enantiomeric impurities using chiral columns, critical for pharmacologically active analogs .
Q. How can solubility challenges in aqueous buffers be addressed?
- Solvent Preparation: Start with DMSO stock solutions (e.g., 10 mM), then dilute in PBS or saline.
- Sonication: Use a 37°C water bath with ultrasonic agitation to disperse precipitates .
- Co-Solvents: Add non-polar solvents (e.g., ethanol ≤1%) to improve solubility without destabilizing the compound .
Advanced Research Questions
Q. What synthetic strategies optimize yield and stereoselectivity?
- Protecting Groups: Benzyl or tert-butyldimethylsilyl (TBDMS) groups stabilize reactive hydroxyls during glycosylation steps, as seen in analogous pyran derivatives .
- Catalysis: Use palladium-catalyzed cross-coupling for nitro-phenoxy bond formation, with yields >50% under inert atmospheres .
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization enhances purity (>95%) .
Q. How can contradictory reactivity data under varying pH be resolved?
- Controlled Studies: Perform kinetic assays at pH 3–10 to map degradation pathways. Monitor nitro-group reduction via UV-Vis spectroscopy (λ~400 nm for nitroaromatics) .
- Computational Modeling: DFT calculations predict electron density shifts at the nitro group, explaining pH-dependent stability .
Q. What methods quantify biological target interactions?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., ) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- X-Ray Crystallography: Resolves 3D binding modes, critical for structure-activity relationship (SAR) studies .
Q. How do substituents (e.g., chloro vs. nitro) impact physicochemical properties?
- LogP Analysis: Nitro groups increase hydrophobicity (LogP +0.5 vs. chloro), affecting membrane permeability .
- Stability Studies: Chloro derivatives show longer half-lives in plasma (t₁/₂ ~8 h) compared to nitro analogs (t₁/₂ ~3 h) due to slower metabolic oxidation .
Q. What formulation strategies enhance stability in vivo?
Q. How does stereochemistry influence pharmacokinetics?
- Metabolic Profiling: Incubate with liver microsomes; 2S,3R,4S,5R configurations resist CYP450 oxidation better than diastereomers, prolonging half-life .
- Permeability Assays: Caco-2 cell models show 3R,4S configurations enhance passive diffusion (Papp ~2 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
